N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide
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Overview
Description
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide is a complex organic compound that features a benzofuran core substituted with a 4-chlorobenzoyl group and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving ortho-hydroxyaryl ketones.
Introduction of the 4-Chlorobenzoyl Group: This step involves the acylation of the benzofuran core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine.
Attachment of the Ethoxybenzamide Moiety: The final step involves the reaction of the intermediate with 3-ethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzofuran core or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-methoxybenzamide
- N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-propoxybenzamide
Uniqueness
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C24H18ClNO4 |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-ethoxybenzamide |
InChI |
InChI=1S/C24H18ClNO4/c1-2-29-18-7-5-6-16(14-18)24(28)26-21-19-8-3-4-9-20(19)30-23(21)22(27)15-10-12-17(25)13-11-15/h3-14H,2H2,1H3,(H,26,28) |
InChI Key |
QESWTWOSPBBGJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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